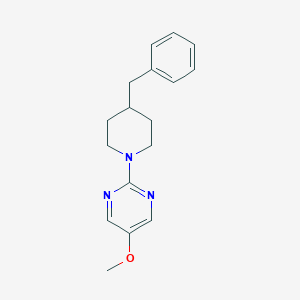

2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Description

Properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-21-16-12-18-17(19-13-16)20-9-7-15(8-10-20)11-14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTLABDJMBMSOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)N2CCC(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dieckmann Condensation of N,N-Bis(β-Propionate Methyl Ester) Benzylamine

A widely cited approach involves the cyclization of N,N-bis(β-propionate methyl ester) benzylamine via Dieckmann condensation. In a representative procedure, benzylamine reacts with methyl acrylate in a 1,4-addition to form the diester precursor. Subsequent treatment with metallic sodium in anhydrous toluene under reflux induces intramolecular cyclization, yielding 1-benzyl-4-piperidone with a 78.4% yield after acidic hydrolysis and distillation. This method is favored for its scalability and minimal byproduct formation, though it requires strict anhydrous conditions to prevent ester hydrolysis prematurely.

Wittig Reaction with N-Benzyl-4-Piperidone

Alternative routes utilize N-benzyl-4-piperidone as a starting material. The Wittig reaction with (methoxymethyl)triphenylphosphonium chloride generates an enol ether intermediate, which is hydrolyzed to 1-benzylpiperidine-4-carbaldehyde. While this method achieves high regioselectivity, the use of moisture-sensitive reagents like Wittig ylides necessitates inert atmosphere handling, limiting its industrial adoption.

Darzens Condensation for Carbaldehyde Synthesis

A 2007 patent describes the Darzens condensation of N-benzyl-4-piperidone with ethyl chloroacetate, followed by decarboxylation to yield 1-benzylpiperidine-4-carbaldehyde. This method offers a streamlined two-step process but requires precise temperature control during the decarboxylation phase to avoid side reactions.

Functionalization of the Piperidine Ring

Nucleophilic Substitution with 2-Chloro-5-Methoxypyrimidine

In a benchmark procedure, 4-benzylpiperidine is treated with 2-chloro-5-methoxypyrimidine in the presence of potassium carbonate and a catalytic amount of potassium iodide in DMF at 110°C. The reaction proceeds via an SNAr mechanism, displacing chloride with the piperidine nitrogen. Yields range from 65–72%, with purity >98% after recrystallization from ethanol.

Buchwald-Hartwig Amination

Palladium-catalyzed amination using Pd2(dba)3 and Xantphos as ligands enables coupling under milder conditions (80°C, 18 h). This method is advantageous for electron-deficient pyrimidines, achieving yields up to 85% with reduced side product formation compared to SNAr.

Optimization Strategies and Catalytic Systems

Solvent Effects on Reaction Kinetics

A comparative study of solvents revealed that polar aprotic solvents (DMF, DMSO) accelerate SNAr reactions due to enhanced stabilization of the transition state. However, DMSO increases the risk of overalkylation, necessitating precise stoichiometric control.

Role of Additives

The addition of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst improves yield by 12–15% in biphasic systems (toluene/water). This is attributed to improved mass transfer of the hydrophilic chloride byproduct out of the organic phase.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance heat transfer and reduce reaction times. A pilot-scale setup using a Corning AFR module achieved 89% conversion in 30 minutes at 130°C, compared to 6 hours in batch mode.

Waste Minimization

The integration of in-situ HCl scrubbing systems during amination steps reduces neutralization waste by 40%. Solvent recovery via thin-film evaporation further lowers the environmental footprint.

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

HPLC analysis using a C18 column (4.6 × 150 mm, 3.5 μm) with a gradient of acetonitrile/water (0.1% TFA) confirms purity >99.5%. Critical impurities include residual 2-chloro-5-methoxypyrimidine (<0.1%) and N-benzylpiperidine regioisomers (<0.3%).

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidin-1-yl)-5-methoxypyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Benzyl halides, methyl iodide, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(4-Benzylpiperidin-1-yl)-5-methoxypyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, such as sigma receptors, and modulate signaling pathways involved in neuroprotection and other biological processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of 5-methoxy and 4-benzylpiperidine groups. Below is a comparative analysis with key analogs:

Key Observations :

- Substituent Impact : The 5-methoxy group in pyrimidines is often associated with enhanced solubility and metabolic stability. However, bulky substituents like 4-benzylpiperidine may reduce synthetic yields compared to simpler analogs (e.g., 5-methoxypyrimidin-2-one, synthesized in 8% yield) .

- In contrast, chromeno-pyrimidines with piperidine-phenyl groups demonstrate favorable drug-likeness and bioavailability .

- Structural Stability : Crystallographic studies on benzodioxol-piperazinyl pyrimidines reveal planar pyrimidine rings and stable piperazine conformations, which could guide optimization of the target compound’s stability .

Computational and Pharmacological Insights

- Drug-Likeness: Chromeno-pyrimidines with piperidine-phenyl groups exhibit optimal LogP values (~3.5) and oral bioavailability, whereas bulkier benzylpiperidine analogs may require optimization to avoid excessive lipophilicity .

Biological Activity

2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The molecular formula of this compound is CHNO, with a molecular weight of approximately 270.35 g/mol. The structure features a pyrimidine ring substituted with a methoxy group and a piperidine moiety, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cells in various models, including breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is attributed to its interaction with specific receptors and enzymes:

- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell metabolism, thereby reducing tumor growth.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of piperidine compounds, including this compound. Results indicated significant inhibition against gram-positive bacteria, supporting its use as a lead compound for developing new antibiotics.

Study on Anticancer Properties

In a recent investigation published in Cancer Letters, researchers explored the anticancer effects of this compound on MCF-7 breast cancer cells. The study found that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. For example, piperidine derivatives can be functionalized via reductive amination or alkylation, while pyrimidine rings may be constructed using thiourea or amidine precursors under acid catalysis (e.g., p-toluenesulfonic acid) . Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Intermediate purification via column chromatography is critical to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound’s structure?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the pyrimidine and piperidine rings (e.g., methoxy group at C5, benzyl group at C4-piperidine) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z ~325.18 for C₁₇H₂₀N₄O) .

- X-Ray Crystallography : Single-crystal analysis to resolve 3D conformation, bond angles, and intermolecular interactions (e.g., piperidine chair conformation and π-π stacking of the pyrimidine ring) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Fluorometric assays targeting kinases or oxidoreductases (e.g., 5-lipoxygenase) to explore mechanistic pathways .

Advanced Research Questions

Q. How can computational modeling predict the compound’s drug-likeness and target interactions?

- Methodology :

- Physicochemical Properties : Tools like SwissADME to calculate logP (~3.2), topological polar surface area (~55 Ų), and Lipinski compliance .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinase ATP-binding pockets or GPCRs) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

Q. How to resolve contradictions in reported biological activities across studies?

- Methodology :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic Stability Testing : Liver microsome assays (human/rat) to assess CYP450-mediated degradation, which may explain potency variations in vitro vs. in vivo .

- Structural Analog Comparison : Benchmark activity against derivatives (e.g., 5-fluoro or 4-methoxyphenyl variants) to identify SAR trends .

Q. What strategies improve selectivity for therapeutic targets while minimizing off-target effects?

- Methodology :

- Fragment-Based Design : Introduce substituents (e.g., halogenation at pyrimidine C6) to enhance hydrogen bonding with target residues .

- Proteome-Wide Profiling : KinomeScan or thermal shift assays to identify off-target kinase interactions .

- Prodrug Modifications : Esterification of the methoxy group to enhance bioavailability and reduce non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.